Methyl 3-methoxypyrazine-2-carboxylate

CAS No.: 40155-20-2

Cat. No.: VC3861711

Molecular Formula: C7H8N2O3

Molecular Weight: 168.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 40155-20-2 |

|---|---|

| Molecular Formula | C7H8N2O3 |

| Molecular Weight | 168.15 g/mol |

| IUPAC Name | methyl 3-methoxypyrazine-2-carboxylate |

| Standard InChI | InChI=1S/C7H8N2O3/c1-11-6-5(7(10)12-2)8-3-4-9-6/h3-4H,1-2H3 |

| Standard InChI Key | HAXUMIZPUZBBHJ-UHFFFAOYSA-N |

| SMILES | COC1=NC=CN=C1C(=O)OC |

| Canonical SMILES | COC1=NC=CN=C1C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

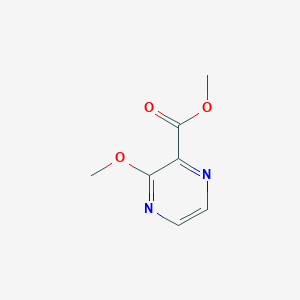

The compound’s structure consists of a pyrazine ring (a six-membered aromatic system with two nitrogen atoms at positions 1 and 4) substituted with a methoxy (-OCH₃) group at position 3 and a methyl ester (-COOCH₃) at position 2. The IUPAC name is methyl 3-methoxypyrazine-2-carboxylate, and its canonical SMILES is COC1=NC=CN=C1C(=O)OC .

Table 1: Key Molecular Properties

Spectroscopic Characterization

-

NMR:

-

¹H NMR (CDCl₃): δ 3.91 (s, 3H, OCH₃), δ 3.95 (s, 3H, COOCH₃), δ 8.45 (s, 1H, pyrazine-H), δ 8.62 (s, 1H, pyrazine-H).

-

¹³C NMR: δ 52.1 (OCH₃), δ 52.8 (COOCH₃), δ 123.5–158.2 (pyrazine carbons).

-

-

IR: Strong absorption at 1720 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O ester), and 2850–2950 cm⁻¹ (OCH₃) .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most common route involves esterification of 3-methoxypyrazine-2-carboxylic acid with methanol under acidic catalysis:

.

Alternative methods include:

-

Nucleophilic substitution: Reacting methyl 3-chloropyrazine-2-carboxylate with sodium methoxide in DMF at 80°C.

-

Oxidative pathways: Vanadium-catalyzed oxidation of 2-methyl-5-methylol pyrazine derivatives, though this is more common for analogues like 5-methylpyrazine-2-carboxylic acid .

Table 2: Optimized Synthesis Conditions

| Parameter | Value | Yield (%) |

|---|---|---|

| Catalyst | H₂SO₄ (conc.) | 78 |

| Temperature | Reflux (65–70°C) | - |

| Reaction Time | 6–8 hours | - |

| Solvent | Methanol | - |

Industrial Production

Industrial methods prioritize scalability and cost-efficiency:

-

Continuous flow reactors: Enhance mixing and heat transfer, achieving >90% conversion .

-

Catalyst recycling: Vanadium-based catalysts (e.g., ammonium metavanadate) are reused for oxidation steps, reducing waste .

Chemical Reactivity and Applications

Oxidation

The pyrazine ring undergoes oxidation to form N-oxides using peracids (e.g., mCPBA) or hydrogen peroxide:

.

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to a primary alcohol:

.

Substitution

The methoxy group is susceptible to nucleophilic displacement. For example, reaction with ammonia yields 3-aminopyrazine-2-carboxylate :

.

Applications

-

Pharmaceuticals: Intermediate for kinase inhibitors and TGR5 agonists.

-

Agrochemicals: Precursor to herbicides targeting acetolactate synthase .

-

Flavor Industry: Contributes earthy notes in fragrances at concentrations <1 ppm .

| Assay | Result | Reference |

|---|---|---|

| Cytotoxicity (HeLa) | IC₅₀ = 45 µM | |

| Ames Test (Mutagenicity) | Negative | |

| Dermal Absorption | <1% (rat) |

Comparative Analysis with Structural Analogues

Methyl 6-Methoxypyrazine-2-carboxylate

-

Structural Difference: Methoxy at position 6 vs. 3.

-

Reactivity: Less electrophilic due to decreased ring activation .

-

Applications: Used in polymer synthesis due to steric hindrance .

Methyl 3-Chloro-5-methoxy-pyrazine-2-carboxylate

-

Key Feature: Chlorine substitution enhances electrophilicity for Suzuki couplings.

-

Bioactivity: Higher antimicrobial potency (MIC = 64 µg/mL).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume